2-amino-5-(methylsulfanyl)benzonitrile
Overview
Description
2-amino-5-(methylsulfanyl)benzonitrile is an organic compound with the molecular formula C8H8N2S It is a derivative of benzonitrile, featuring an amino group at the second position and a methylthio group at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-(methylsulfanyl)benzonitrile typically involves the introduction of the amino and methylthio groups onto a benzonitrile scaffold. One common method involves the nucleophilic substitution of a suitable precursor, such as 2-chloro-5-(methylthio)benzonitrile, with ammonia or an amine source under controlled conditions. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-5-(methylsulfanyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Ammonia (NH3), amines, polar solvents like DMF
Major Products Formed
Oxidation: 2-Amino-5-(methylsulfinyl)benzonitrile, 2-Amino-5-(methylsulfonyl)benzonitrile
Reduction: 2-Amino-5-(methylthio)benzylamine
Substitution: Various substituted benzonitriles depending on the nucleophile used
Scientific Research Applications
2-amino-5-(methylsulfanyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-amino-5-(methylsulfanyl)benzonitrile depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, modulating their activity. The amino and methylthio groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-methylbenzonitrile
- 2-Amino-5-(methylthio)benzamide
- 2-Amino-5-(methylthio)benzaldehyde
Uniqueness
2-amino-5-(methylsulfanyl)benzonitrile is unique due to the presence of both an amino group and a methylthio group on the benzonitrile scaffold. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds.
Properties
Molecular Formula |
C8H8N2S |
---|---|
Molecular Weight |
164.23 g/mol |
IUPAC Name |
2-amino-5-methylsulfanylbenzonitrile |
InChI |
InChI=1S/C8H8N2S/c1-11-7-2-3-8(10)6(4-7)5-9/h2-4H,10H2,1H3 |
InChI Key |
WKCGREHCBDTVGT-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C=C1)N)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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